1-(piperidin-1-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone
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Overview
Description
1-(PIPERIDIN-1-YL)-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a piperidine ring, a triazinoindole moiety, and a sulfanyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PIPERIDIN-1-YL)-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE likely involves multiple steps, including the formation of the triazinoindole core, the attachment of the piperidine ring, and the introduction of the sulfanyl group. Typical reaction conditions might include:
Formation of the triazinoindole core: This could involve cyclization reactions under acidic or basic conditions.
Attachment of the piperidine ring: This might be achieved through nucleophilic substitution or reductive amination.
Introduction of the sulfanyl group: This could be done using thiolation reactions with appropriate sulfur donors.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(PIPERIDIN-1-YL)-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: The triazinoindole core might be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
1-(PIPERIDIN-1-YL)-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with similar structures might interact with enzymes, receptors, or other molecular targets, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- 1-(PIPERIDIN-1-YL)-2-{[5-(METHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE
- 1-(PIPERIDIN-1-YL)-2-{[5-(ETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE
Uniqueness
1-(PIPERIDIN-1-YL)-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H21N5OS |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-piperidin-1-yl-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C19H21N5OS/c1-2-10-24-15-9-5-4-8-14(15)17-18(24)20-19(22-21-17)26-13-16(25)23-11-6-3-7-12-23/h2,4-5,8-9H,1,3,6-7,10-13H2 |
InChI Key |
SYUPNUGZYKGXGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4CCCCC4 |
Origin of Product |
United States |
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